Ractopamine-d6 Ketone Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

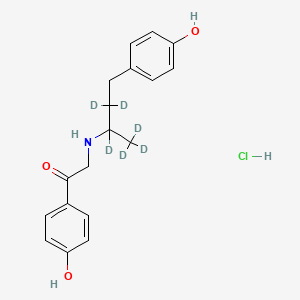

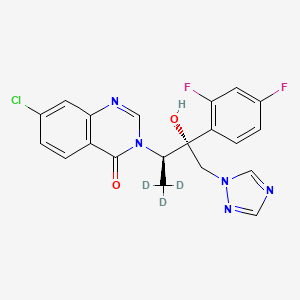

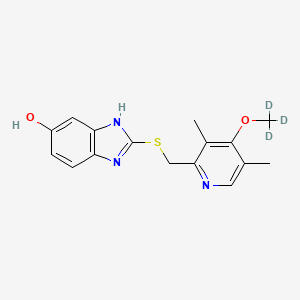

Ractopamine-d6 Ketone Hydrochloride is a deuterated analog of Ractopamine, a β-adrenergic agonist. This compound is primarily used in scientific research as an intermediate for the synthesis of labeled Ractopamine . The deuterium labeling allows for more precise tracking and analysis in various experimental settings.

準備方法

Synthetic Routes and Reaction Conditions

Ractopamine-d6 Ketone Hydrochloride can be synthesized through a microwave-assisted reductive amination protocol. This method involves the reaction of raspberry ketone and octopamine under mild conditions (50°C at 10 bar) using heterogeneous catalysts such as Pt/C and Rh/C . The microwave-assisted process significantly reduces the reaction time from 13 hours to just 3 hours, achieving high conversion and selectivity towards the desired product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of parahydroxyacetophenone and raspberry ketone as starting materials, which undergo a series of reactions to yield the final product . The production process is designed to be efficient, cost-effective, and scalable for industrial applications.

化学反応の分析

Types of Reactions

Ractopamine-d6 Ketone Hydrochloride primarily undergoes reductive amination reactions. This involves the condensation of a carbonyl compound with ammonia or an amine to form an imine, followed by the reduction of the imine to an alkylamine .

Common Reagents and Conditions

Reagents: Raspberry ketone, octopamine, Pt/C, Rh/C

Conditions: Microwave-assisted reactions at 50°C and 10 bar pressure

Major Products

The major product formed from these reactions is this compound, which is used as an intermediate for further synthesis of labeled Ractopamine .

科学的研究の応用

Ractopamine-d6 Ketone Hydrochloride is extensively used in scientific research for the synthesis of labeled Ractopamine . Its applications span various fields, including:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to track the distribution and breakdown of Ractopamine in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ractopamine.

Industry: Applied in the development of new β-adrenergic agonists and related compounds

作用機序

Ractopamine-d6 Ketone Hydrochloride exerts its effects by acting on β-adrenergic receptors. These receptors are part of the adrenergic receptor family, which are G protein-coupled receptors involved in the regulation of various physiological processes. The activation of β-adrenergic receptors leads to increased cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). This cascade of events results in various physiological responses, including increased heart rate, muscle relaxation, and lipolysis .

類似化合物との比較

Similar Compounds

Ractopamine: The non-deuterated analog used as a feed additive to promote leanness in farm animals.

Clenbuterol: Another β-adrenergic agonist used for similar purposes but with different pharmacokinetic properties.

Salbutamol: A β-adrenergic agonist primarily used as a bronchodilator in the treatment of asthma.

Uniqueness

Ractopamine-d6 Ketone Hydrochloride is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data .

特性

IUPAC Name |

2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]-1-(4-hydroxyphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H/i1D3,2D2,13D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAJDAWSDWXQOQ-RUUVDYPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)

![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B564757.png)